6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core. Its structure includes a 6-methoxy group on the chromene ring, a 3-methoxyphenyl substituent at position 1, and a 5-methyl-1,3,4-thiadiazole moiety at position 2 (Figure 1). This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The synthetic protocol allows for high functional group tolerance, enabling the incorporation of diverse substituents, including aromatic, heteroaromatic, and alkyl groups .
Properties
IUPAC Name |
6-methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-11-23-24-22(31-11)25-18(12-5-4-6-13(9-12)28-2)17-19(26)15-8-7-14(29-3)10-16(15)30-20(17)21(25)27/h4-10,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUNIXIPHCZCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.43 g/mol. The structure features a chromeno-pyrrole core substituted with methoxy and thiadiazole groups, which are critical for its biological activity.
Biological Activity Overview
Recent studies indicate that this compound exhibits significant anticancer activity. The following sections summarize key findings from various research studies.
Anticancer Activity
-
In Vitro Studies :
- The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). Results showed a notable cytotoxic effect with an IC50 value indicating effective inhibition of cell proliferation at low concentrations .
- Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells, as evidenced by increased caspase activity and changes in mitochondrial membrane potential .
-
Mechanism of Action :
- The anticancer effects are believed to be mediated through the modulation of apoptotic pathways. Specifically, the compound enhances the expression of pro-apoptotic proteins (BAX) while reducing anti-apoptotic proteins (Bcl-2) in treated cells .
- Additionally, it has been shown to inhibit DNA synthesis in cancer cells, further contributing to its cytotoxic effects .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Viability (%) at 100 µM |
|---|---|---|---|
| 6-Methoxy... | MCF-7 | 20 | 40.30 ± 2 |
| 6-Methoxy... | MDA-MB-231 | 25 | 33.86 ± 2 |
| Control | MCF-7 | >100 | 90 |
| Control | MDA-MB-231 | >100 | 85 |
Table 2: Apoptosis Induction Markers
| Treatment | Caspase 3 Activity (Fold Increase) | BAX/Bcl-2 Ratio |
|---|---|---|
| Control | 1 | 0.5 |
| 6-Methoxy... | 4 | 1.5 |
Case Studies
- Study on MCF-7 Cells : A study conducted by researchers examined the effects of the compound on MCF-7 cells over a period of 24 hours. The results indicated a significant reduction in cell viability and an increase in apoptotic markers compared to control groups .
- Comparative Analysis : In another comparative study involving various thiadiazole derivatives, this compound demonstrated superior activity against both MCF-7 and MDA-MB-231 cell lines compared to other derivatives lacking the methoxy substituents .
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Reactivity and Functionalization
The 5-methyl-1,3,4-thiadiazole group in the target compound confers stability against nucleophilic attack, whereas analogs with thiazole or alkylamino substituents (Table 1) exhibit higher reactivity toward electrophiles . Additionally, the 3-methoxyphenyl group enhances solubility in polar solvents compared to non-methoxy analogs, as evidenced by chromatographic behavior in synthesis workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
